molecular formula C10H11ClN2O2 B2876877 4-(Aminomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one CAS No. 1782656-50-1

4-(Aminomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one

Cat. No.: B2876877
CAS No.: 1782656-50-1
M. Wt: 226.66
InChI Key: QGTWMRUCFCOWFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Aminomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one is a chemical compound that belongs to the class of oxazolidinones. This compound is characterized by the presence of an oxazolidinone ring, which is a five-membered ring containing oxygen and nitrogen atoms. The compound also features a 4-chlorophenyl group and an aminomethyl group attached to the oxazolidinone ring. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific fields.

Scientific Research Applications

4-(Aminomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential as an antimicrobial agent due to its oxazolidinone core.

    Medicine: Explored for its potential therapeutic applications, including antibacterial and antifungal properties.

    Industry: Utilized in the development of new materials and chemical intermediates.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one typically involves the following steps:

    Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized through the cyclization of amino alcohols with carbonyl compounds under acidic or basic conditions.

    Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable nucleophile reacts with a 4-chlorophenyl halide.

    Attachment of the Aminomethyl Group: The aminomethyl group can be introduced through reductive amination, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can convert the oxazolidinone ring to other nitrogen-containing heterocycles.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the 4-chlorophenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Oxazolidinone derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced nitrogen heterocycles such as piperazines.

    Substitution: Substituted oxazolidinones with various functional groups on the phenyl ring.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target bacterial ribosomes, inhibiting protein synthesis and leading to antimicrobial effects.

    Pathways Involved: The inhibition of protein synthesis disrupts essential cellular processes in bacteria, resulting in their death or growth inhibition.

Comparison with Similar Compounds

Similar Compounds

    Linezolid: Another oxazolidinone with potent antibacterial activity.

    Tedizolid: A newer oxazolidinone with enhanced potency and reduced side effects.

Uniqueness

4-(Aminomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one is unique due to its specific substitution pattern on the oxazolidinone ring, which may confer distinct chemical and biological properties compared to other oxazolidinones

Properties

IUPAC Name

4-(aminomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O2/c11-7-1-3-8(4-2-7)13-9(5-12)6-15-10(13)14/h1-4,9H,5-6,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGTWMRUCFCOWFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C(=O)O1)C2=CC=C(C=C2)Cl)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.